molecular formula C26H33N5O5S2 B2582226 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide CAS No. 321685-55-6

2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide

Cat. No.: B2582226
CAS No.: 321685-55-6
M. Wt: 559.7
InChI Key: WGQYGYILYZURQL-UHFFFAOYSA-N
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Description

2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes fluorenylidene and azepane sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorenylidene Core: The initial step involves the synthesis of the fluorenylidene core, which can be achieved through the condensation of fluorenone with appropriate hydrazine derivatives under acidic or basic conditions.

    Introduction of Azepane Sulfonyl Groups: The azepane sulfonyl groups are introduced via sulfonylation reactions. This step often requires the use of sulfonyl chlorides and azepane in the presence of a base such as triethylamine.

    Final Assembly: The final step involves coupling the fluorenylidene core with the azepane sulfonyl groups through a series of condensation and substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiol groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions include various sulfone and thiol derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced stability or reactivity.

Biology

In biological research, 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide is investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as an anti-cancer agent, due to its ability to inhibit certain pathways involved in cell proliferation. It is also studied for its anti-inflammatory and antimicrobial properties.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby

Properties

IUPAC Name

[[2,7-bis(azepan-1-ylsulfonyl)fluoren-9-ylidene]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O5S2/c27-26(32)29-28-25-23-17-19(37(33,34)30-13-5-1-2-6-14-30)9-11-21(23)22-12-10-20(18-24(22)25)38(35,36)31-15-7-3-4-8-16-31/h9-12,17-18H,1-8,13-16H2,(H3,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQYGYILYZURQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=O)N)C=C(C=C4)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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